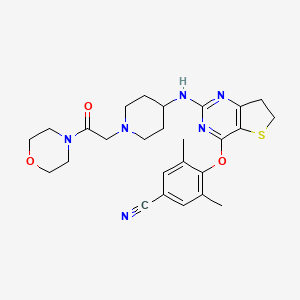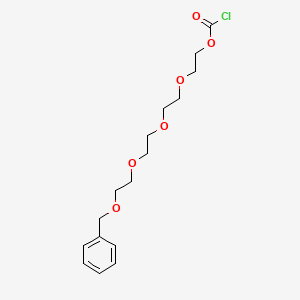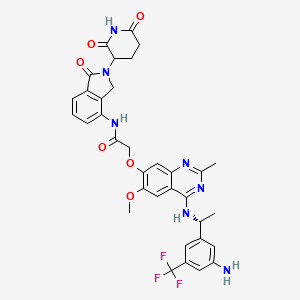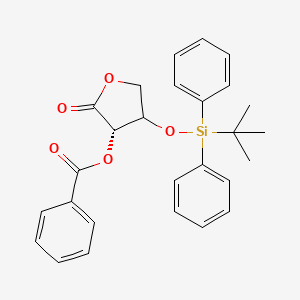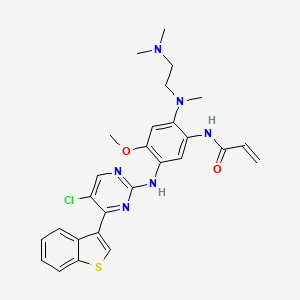
Tdo-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tdo-IN-1 is an orally active, potent, and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), which also inhibits indoleamine-2,3-dioxygenase. This compound has shown significant antitumor activity by reversing local immune tolerance in tumor tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tdo-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This process requires precise control of reaction conditions, purification steps, and quality assurance measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tdo-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using appropriate reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tdo-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Tdo-IN-1 exerts its effects by inhibiting the activity of tryptophan 2,3-dioxygenase, an enzyme that catalyzes the conversion of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine, which is involved in immune suppression and tumor progression. This inhibition leads to enhanced immune response and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Compounds like epacadostat and indoximod inhibit IDO1, another enzyme involved in tryptophan metabolism.
Dual IDO/TDO Inhibitors: Compounds such as SHR9146 inhibit both IDO1 and TDO, providing a broader inhibition of tryptophan metabolism.
Uniqueness of Tdo-IN-1
This compound is unique in its selective inhibition of tryptophan 2,3-dioxygenase, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its potent antitumor activity and ability to reverse local immune tolerance in tumor tissues further distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H13F3N4O2 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
N-[(4-methyl-2-nitrophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-4-amine |
InChI |
InChI=1S/C16H13F3N4O2/c1-9-2-3-10(15(4-9)23(24)25)7-20-13-5-11(16(17,18)19)6-14-12(13)8-21-22-14/h2-6,8,20H,7H2,1H3,(H,21,22) |
InChI Key |
FIFXIQQUXZVXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=CC(=CC3=C2C=NN3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


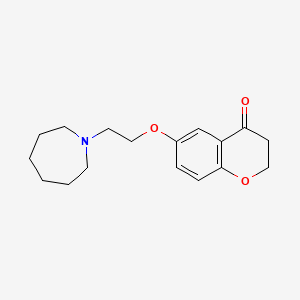
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
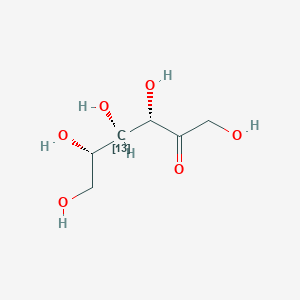
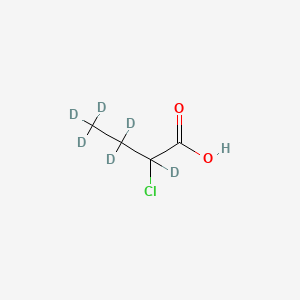
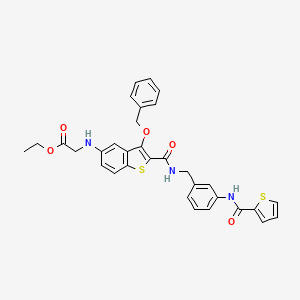
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
